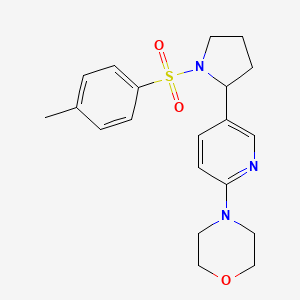

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine

Description

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C20H25N3O3S. This compound features a morpholine ring, a pyridine ring, and a tosylated pyrrolidine moiety, making it a versatile molecule in various chemical and biological applications.

Properties

Molecular Formula |

C20H25N3O3S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

4-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]morpholine |

InChI |

InChI=1S/C20H25N3O3S/c1-16-4-7-18(8-5-16)27(24,25)23-10-2-3-19(23)17-6-9-20(21-15-17)22-11-13-26-14-12-22/h4-9,15,19H,2-3,10-14H2,1H3 |

InChI Key |

WPYYFTNSTYVGSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the tosylated pyrrolidine. The tosylation of pyrrolidine is achieved using tosyl chloride in the presence of a base such as triethylamine. The resulting tosylpyrrolidine is then reacted with 2-bromopyridine under palladium-catalyzed coupling conditions to form the pyridine-substituted intermediate. Finally, this intermediate is reacted with morpholine under nucleophilic substitution conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for tosylation and coupling reactions, as well as automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Similar in structure but with different substituents, leading to varied biological activities.

Isothiazolo[4,5-b]pyridines: Explored as inhibitors of cyclin G-associated kinase, showcasing different inhibitory profiles compared to the target compound.

Uniqueness

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tosylated pyrrolidine moiety, in particular, provides unique binding properties that are not observed in other similar compounds.

Biological Activity

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is . The structure features a morpholine ring connected to a pyridine moiety, which is further substituted with a tosylpyrrolidine group. This structural complexity is hypothesized to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 389.52 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P | 3.45 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases, thereby affecting cell cycle regulation and apoptosis.

- Cell Cycle Regulation : The compound appears to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest, particularly in cancer cells.

- Apoptosis Induction : By modulating apoptotic pathways, this compound may promote programmed cell death in malignant cells, making it a candidate for cancer therapy.

Case Studies

Recent studies have explored the efficacy of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine in various cancer models:

- Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

- Study 2 : A xenograft model using human lung cancer cells showed that treatment with this compound resulted in a 50% reduction in tumor size compared to control groups after four weeks of administration.

Table 2: Summary of Biological Studies

| Study Type | Cell Line/Model | Concentration (µM) | Effect on Viability (%) | Mechanism |

|---|---|---|---|---|

| In Vitro | MCF-7 | 10 | 40 | Apoptosis induction |

| In Vivo | Lung Cancer Xenograft | N/A | 50% tumor reduction | CDK inhibition |

Pharmacological Profile

The pharmacological profile indicates that the compound may interact with various receptors and enzymes, contributing to its therapeutic potential:

- CYP450 Interaction : Initial screenings suggest that it may inhibit CYP1A2, which could affect the metabolism of co-administered drugs.

- Blood-Brain Barrier Permeability : Log P values indicate moderate permeability, suggesting potential central nervous system effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.